molecular formula C14H5ClF9N3O B1682160 SP-100030

SP-100030

Cat. No.: B1682160
M. Wt: 437.65 g/mol
InChI Key: GHMKQBWHPQMXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SP 100030 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1). These transcription factors play crucial roles in regulating immune responses, inflammation, and cell proliferation. SP 100030 has shown significant potential in reducing the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in various T cell lines .

Scientific Research Applications

SP 100030 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the inhibition of NF-κB and AP-1 pathways.

    Biology: Employed in research on immune responses and inflammation, particularly in T cell studies.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and autoimmune disorders.

    Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies.

Biochemical Analysis

Biochemical Properties

SP-100030 plays a crucial role in biochemical reactions by inhibiting the activity of NF-κB and AP-1, two key transcription factors involved in the regulation of immune responses. The compound interacts with various enzymes, proteins, and other biomolecules to exert its effects. Specifically, this compound blocks the production of cytokines such as IL-2, IL-8, and TNF-α in Jurkat T cells. This selective inhibition of cytokine production in T cells highlights the compound’s potential in modulating immune responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In T cells, the compound inhibits the production of cytokines, thereby modulating immune responses. Additionally, this compound has been shown to decrease the severity of arthritis in a mouse model of collagen-induced arthritis and ameliorate muscle wasting in a rat model of cancer cachexia. These effects are mediated through the inhibition of NF-κB and AP-1 signaling pathways, which play critical roles in cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This inhibition results in reduced cytokine production and modulation of immune responses. Additionally, this compound’s ability to inhibit both NF-κB and AP-1 makes it a potent therapeutic agent for inflammatory diseases and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on NF-κB and AP-1 transcriptional activity over extended periods. Long-term studies have shown that this compound can effectively reduce cytokine production and modulate immune responses without significant degradation. These findings suggest that this compound is a stable and effective compound for long-term use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytokine production and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and immunosuppression. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cytokine production and immune responses. The compound interacts with enzymes and cofactors that regulate the activity of NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, this compound modulates metabolic flux and alters metabolite levels, leading to reduced cytokine production and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific proteins and its solubility in different cellular compartments. These interactions play a critical role in determining the compound’s efficacy and potency in modulating immune responses .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This subcellular localization ensures that this compound effectively inhibits NF-κB and AP-1 transcriptional activity, leading to reduced cytokine production and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SP 100030 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The core structure of SP 100030 is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and are carried out under controlled temperatures to ensure high yields and purity.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that are essential for the compound’s biological activity. These modifications are achieved through selective reactions such as halogenation, nitration, and reduction.

Industrial Production Methods

Industrial production of SP 100030 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

SP 100030 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, enhancing or altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of SP 100030 with modified functional groups, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

SP 100030 is unique in its dual inhibition of both NF-κB and AP-1, making it a valuable tool in research and potential therapeutic applications. Similar compounds include:

    BAY 11-7082: An inhibitor of NF-κB that does not affect AP-1.

    SR 11302: An AP-1 inhibitor with no significant effect on NF-κB.

    PDTC (Pyrrolidine dithiocarbamate): A known NF-κB inhibitor with broader effects on other pathways.

Compared to these compounds, SP 100030 offers a more targeted approach by simultaneously inhibiting both NF-κB and AP-1, providing a more comprehensive suppression of inflammatory responses .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMKQBWHPQMXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5ClF9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.